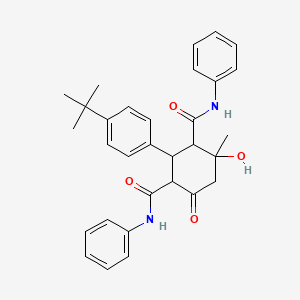![molecular formula C24H27NO7 B11051110 N-butyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetamide](/img/structure/B11051110.png)
N-butyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-BUTYL-2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a furobenzodioxole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BUTYL-2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the furobenzodioxole core, followed by the introduction of the butyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-BUTYL-2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N~1~-BUTYL-2-[4,8-DIMETHOXY-6-(4-METHOXY-PHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-BUTYL-2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furobenzodioxole derivatives with varying substituents. Examples include:
- 4-Hydroxy-2-quinolones
- 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
N~1~-BUTYL-2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H27NO7 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-butyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetamide |
InChI |
InChI=1S/C24H27NO7/c1-5-6-11-25-17(26)12-16-18-20(28-3)23-24(31-13-30-23)22(29-4)21(18)32-19(16)14-7-9-15(27-2)10-8-14/h7-10H,5-6,11-13H2,1-4H3,(H,25,26) |
InChI Key |
HTCZUILBPNCEIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CC1=C(OC2=C1C(=C3C(=C2OC)OCO3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B11051031.png)
![1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11051040.png)
![Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11051045.png)

![1-(4-Fluorophenyl)-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11051052.png)
![4-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B11051056.png)
![6-amino-1-hydroxy-1-(4-methoxyphenyl)-3,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11051059.png)
![2-[(3-Hydroxypropyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11051062.png)
![9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11051064.png)
![4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B11051071.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B11051082.png)
![4,6-dimethyl-N~3~-[(E)-(4-methylphenyl)methylidene]thieno[2,3-b]pyridine-2,3-diamine](/img/structure/B11051084.png)

![10-{[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-9(10H)-acridinone](/img/structure/B11051098.png)
